molecular formula C15H20O4 B1252765 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone CAS No. 35932-36-6

2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone

Cat. No.: B1252765
CAS No.: 35932-36-6
M. Wt: 264.32 g/mol
InChI Key: IOBXAMCSYCVNET-UHFFFAOYSA-N
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Description

2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, also known as 2-(2-methylpropanoyl)-4-prenylphloroglucinol or 2-(3', 3'-dimethylallyl)-4-isobutyrylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone can be found in alcoholic beverages. This makes 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone a potential biomarker for the consumption of this food product.
2-isobutyryl-4-prenylphloroglucinol is a 2-acyl-4-prenylphloroglucinol in which the acyl group is specified as isobutyryl. It is a 2-acyl-4-prenylphloroglucinol and a benzenetriol.

Properties

CAS No.

35932-36-6

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C15H20O4/c1-8(2)5-6-10-11(16)7-12(17)13(15(10)19)14(18)9(3)4/h5,7,9,16-17,19H,6H2,1-4H3

InChI Key

IOBXAMCSYCVNET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O

melting_point

166°C

physical_description

Solid

Synonyms

2-methyl-1-(2,4,6-trihydroxy-3-(3-methyl2-butenyl)phenyl)-1-propanone
UTX-53

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 981 mg (5.00 mmol) of (2,4,6-trihydroxyphenyl) (2-propyl) ketone (4) was dissolved in 10.0 ml of dioxane, cooled with cold water at about 10° C., and stirred. Into the stirred solution, 554 ml (639 mg, 4.50 mmol, 0.900 equivalent) of boron trifluorideether complex was added by the use of a microsyringe. The resultant mixture was further stirred for 15 minutes and then a dioxane (9 ml) solution of 861 mg of 3-methyl-2-butenol was slowly added dropwise. After four hours, the reaction solution was poured into 100 ml of ether. The ether layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over sodium sulfate. The produced solution was distilled under a reduced pressure to remove the solvent and obtain 1.76 g of a crude product in the form of a red viscous oily substance. The crude product was treated by silica gel column chromatography (50 g of Wako Gel C-300, and eluted sequentially with 200 ml each of petroleum ether:ether at varying ratios=9:1, 7:3, and 5:5) to isolate 417 mg of {3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-propyl) ketone (23) and 338 mg of 2,2-bis(3-methyl-2-butenyl)-3,5-dihydroxy-6-(2-methyl-1-oxopropyl) cyclohexa-3,5-dienone (13).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
554 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
861 mg
Type
reactant
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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